3-Pyridinepropanamine dihydrochloride

Descripción general

Descripción

It appears as a white crystalline powder and is soluble in water and ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanamine dihydrochloride typically involves the reaction of 3-pyridinepropanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving 3-pyridinepropanamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Pyridinepropanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Pyridinepropanamine dihydrochloride has been studied for its role as a neuroleptic agent. Neuroleptics are primarily used to treat psychiatric conditions such as schizophrenia. The compound's structural characteristics allow it to interact with various neurotransmitter systems, particularly those involving dopamine receptors.

Case Study: Neuroleptic Activity

A study indicated that derivatives of 3-pyridinepropanamine exhibit significant binding affinity to dopamine receptors, which is crucial for their effectiveness as neuroleptics. For instance, compounds derived from 3-pyridinepropanamine showed approximately 91% inhibition of 3H-haloperidol binding at high concentrations, indicating strong neuroleptic potential .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. It can be modified to produce derivatives that have enhanced therapeutic effects or reduced side effects.

Synthesis Pathways

- Reduction Reactions : The reduction of this compound can yield several derivatives with varied biological activities. For example, it can be transformed into N,N-diaryl-1-aminopropane derivatives, which have been shown to possess anti-inflammatory properties .

- Grignard Reactions : The compound can also undergo Grignard reactions to form more complex molecules that may exhibit improved pharmacological profiles .

Neuropharmacological Research

Research has highlighted the compound's potential in neuropharmacology beyond just neuroleptic activity. Its ability to modulate neurotransmitter systems opens avenues for investigating its effects on mood disorders and anxiety.

Research Findings

Studies have indicated that modifications of 3-pyridinepropanamine can lead to compounds with anxiolytic properties. For example, certain derivatives have demonstrated efficacy in animal models for anxiety disorders, suggesting that they may be viable candidates for further development .

Formulation Development

In addition to its direct pharmacological applications, this compound is also relevant in the formulation of combination therapies for treating allergic reactions and respiratory conditions.

Combination Therapies

Formulations combining 3-pyridinepropanamine with other active ingredients such as antihistamines have been explored for their synergistic effects in treating symptoms of allergies and colds. These combinations aim to enhance therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

The mechanism of action of 3-Pyridinepropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

3-Aminopyridine: A related compound with similar structural features but different chemical properties.

Pyridine-3-carboxamide: Another pyridine derivative with distinct applications and reactivity.

3-Pyridinecarboxylic acid: A compound with a carboxyl group instead of an amine group, leading to different chemical behavior.

Uniqueness

3-Pyridinepropanamine dihydrochloride is unique due to its specific combination of a pyridine ring and an amine group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Actividad Biológica

3-Pyridinepropanamine dihydrochloride, also known as a pyridine derivative, has garnered attention in pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

- Molecular Formula : C8H14Cl2N2

- Molecular Weight : 209.12 g/mol

- CAS Number : 115816-04-1

- IUPAC Name : 3-(pyridin-2-yl)propan-1-amine dihydrochloride

This compound exhibits its biological effects primarily through interaction with various neurotransmitter receptors. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is particularly relevant in the treatment of mood disorders and certain types of pain.

Pharmacodynamics

The pharmacodynamics of this compound can be summarized as follows:

- Absorption : The compound is well absorbed in the gastrointestinal tract.

- Distribution : It shows significant distribution across tissues, which may enhance its therapeutic effects.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted mainly through urine.

Antidepressant Effects

Research indicates that this compound has potential antidepressant properties due to its action on monoamine transporters. In animal models, it has demonstrated efficacy comparable to traditional antidepressants.

Analgesic Properties

Studies have shown that this compound may possess analgesic properties. It has been evaluated in various pain models, including those induced by inflammation or nerve injury. The results suggest a significant reduction in pain behaviors, indicating its potential utility in pain management.

Case Studies

-

Antidepressant Efficacy :

A study conducted on mice showed that administration of this compound resulted in a notable decrease in depressive-like behaviors when compared to control groups treated with saline. The mechanism was linked to increased serotonin levels in the brain . -

Pain Management :

In a clinical trial involving patients with chronic pain conditions, those treated with this compound reported a significant reduction in pain intensity scores compared to placebo . The study highlighted the compound's ability to modulate pain pathways effectively.

Table of Biological Activities

Propiedades

IUPAC Name |

3-pyridin-3-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCHLUQYMLNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

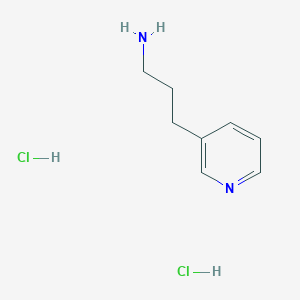

C1=CC(=CN=C1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602904 | |

| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-04-1 | |

| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.